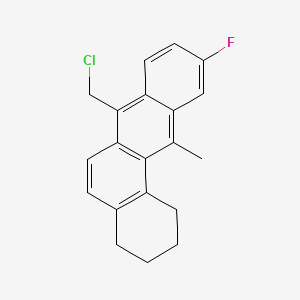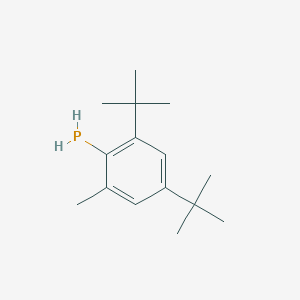![molecular formula C10H16Ge B14337258 2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-72-8](/img/structure/B14337258.png)
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-germaspiro[44]nona-2,7-diene is an organogermanium compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with appropriate organic precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the spirocyclic structure. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new organogermanium compounds.
Biology: Research explores its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigations into its therapeutic potential, particularly in drug development, are ongoing.
Industry: The compound’s unique properties make it a candidate for use in materials science, including the development of novel polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of target molecules. Pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene: A silicon analog with different chemical properties due to the presence of silicon instead of germanium.
Uniqueness
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to its specific spirocyclic structure incorporating germanium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
105191-72-8 |
|---|---|
Formule moléculaire |
C10H16Ge |
Poids moléculaire |
208.86 g/mol |
Nom IUPAC |
2,3-dimethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C10H16Ge/c1-9-7-11(8-10(9)2)5-3-4-6-11/h3-4H,5-8H2,1-2H3 |
Clé InChI |
LOEAZRBQKZMKDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C[Ge]2(C1)CC=CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


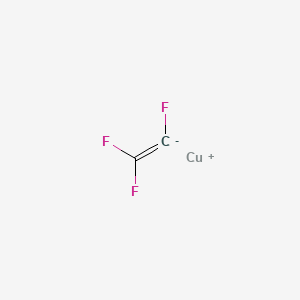
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
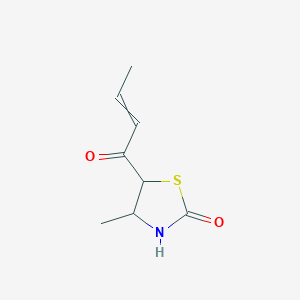
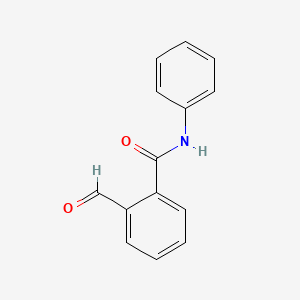
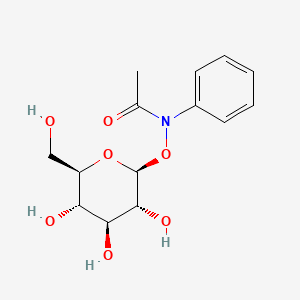
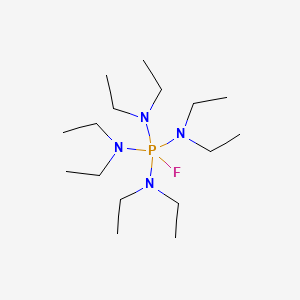
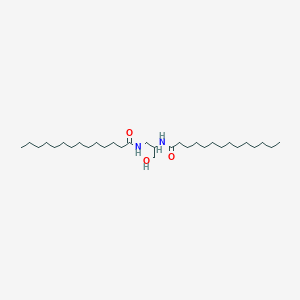

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
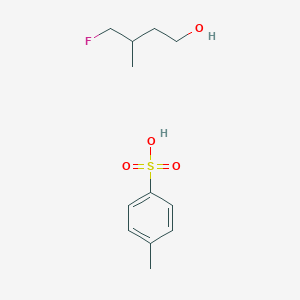
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
